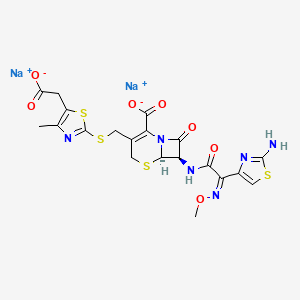

Cefodizime sodium

Vue d'ensemble

Description

Cefodizime sodium is a semi-synthetic cephalosporin antibiotic with a wide range of antibacterial activity. It is specifically designed for parenteral administration to treat various infections. The compound is known for its unique structure, characterized by a bisubstituted thiothiazole moiety in position 3 of the cephem nucleus, which does not alter its in-vitro antibacterial activity or safety in animal studies compared to similar cephalosporins like cefotaxime. This unique structure contributes to its apparent long elimination half-life in rodents and dogs, as well as novel immunological properties (Bryskier, Procyk, & Labro, 1990).

Synthesis Analysis

The synthesis of cefodizime sodium involves a complex process starting with 7-ACA and MMTA, using acetonitrile as a solvent and concentrated sulfuric acid as a catalyst. This process yields cefodizime, which is then reacted with a mixture of sodium carbonate and sodium bicarbonate to obtain cefodizime sodium. The overall yield of this synthesis route is 77.5% (Lei, 2013).

Molecular Structure Analysis

Cefodizime sodium's structure has been extensively analyzed, particularly through its crystallization process, which provides insights into its molecular interactions. The formation of hydrogen bonds during the nucleation and crystallization processes is a key feature, with studies using in situ Raman spectroscopy to investigate hydrogen-bond formation in supersaturated solutions. These studies reveal that hydrogen bonding reaches a maximum probability at the nucleation point, indicating its crucial role in the formation of cefodizime sodium crystals (Cui, Zhang, Yin, & Gong, 2012).

Chemical Reactions and Properties

Cefodizime sodium undergoes various chemical reactions, particularly during its degradation in acidic conditions. It can be converted to different forms, including the anti-form of cefodizime and the Δ3-cephem form, among others. These degradation pathways highlight the compound's sensitivity to environmental conditions and the complexity of its chemical behavior (Marunaka, Matsushima, Minami, Azuma, Yoshida, & Umeno, 1989).

Physical Properties Analysis

The physical properties of cefodizime sodium, such as density and viscosity, have been studied in both water and normal saline solutions. These studies provide a comprehensive understanding of the solute-solvent interactions and the structure making/breaking ability of cefodizime sodium in aqueous solutions, which are crucial for its formulation and administration (Li, Li, Wang, & Ren, 2013).

Chemical Properties Analysis

The chemical properties of cefodizime sodium, particularly concerning its interaction with water, have been extensively researched. The presence of water significantly impacts the high molecular polymers in cefodizime sodium, indicating that water content is a critical factor in controlling the concentration of these polymers. This interaction is vital for understanding the stability and efficacy of cefodizime sodium formulations (We, 2014).

Applications De Recherche Scientifique

Antibacterial Efficacy

Cefodizime sodium has been evaluated for its efficacy in treating various infections. For instance, it was compared with ceftriaxone sodium in treating gonorrhea, showing similar effectiveness but with a significantly lower recurrence rate for cefodizime (L. Bi, 2013). Additionally, its antibacterial activities against various pathogens, both in vitro and in vivo, have been assessed, demonstrating remarkable potency against most gram-negative and gram-positive bacteria, including pneumococcus and beta streptococcus (Dai Zhi & Zhan Shengli, 2007).

Pharmacokinetics and Stability

The pharmacokinetic characteristics of cefodizime have been studied in different patient populations. For example, a study on critically ill elderly patients revealed pharmacokinetics comparable to those reported in healthy volunteers (B. Meyer et al., 2006). Furthermore, the stability of cefodizime sodium in various solutions, such as 10% glucose injection and normal saline, has been investigated, indicating its stability within certain time frames (Xu Yong-jun, 2007).

Nucleation and Growth Mechanism

Research into the physical and chemical properties of cefodizime sodium has shed light on its nucleation and growth mechanism in different solvent compositions. This includes studies on its induction time and the role of solvent composition in the nucleation process, providing insights into the optimal conditions for its crystallization (Xinwei Zhang et al., 2013).

Effects on Immune Responses

Cefodizime has also been studied for its potential immunomodulating activities. Investigations into its influence on cellular and humoral immune responses in mice models have been conducted, comparing its effects with those of other cephalosporin antibiotics (G. Pulverer, 2005).

Safety And Hazards

Orientations Futures

Cefodizime demonstrated superior clinical efficacy that what could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .

Propriétés

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7S4.2Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);;/q;2*+1/p-2/b25-12-;;/t13-,17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOBLQIRACJNPA-AEKYOGSZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6Na2O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046730 | |

| Record name | Cefodizime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefodizime sodium | |

CAS RN |

86329-79-5 | |

| Record name | Cefodizime Sodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086329795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefodizime sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, sodium salt (1:2), (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFODIZIME SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC1T51593A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

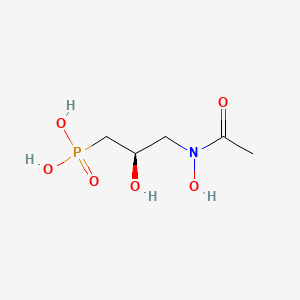

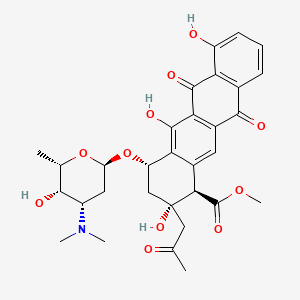

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1219305.png)